2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol
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Overview
Description
2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol is a complex organic compound that features a quinoline core substituted with a pyrrolidine ring and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoline Core: Starting from aniline derivatives, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
Introduction of the Trifluoromethylphenyl Group: This step might involve a Suzuki coupling reaction where a trifluoromethylphenyl boronic acid is coupled with a halogenated quinoline intermediate.
Attachment of the Pyrrolidine Ring: The final step could involve the nucleophilic substitution of a suitable leaving group on the quinoline core with pyrrolidine.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up using continuous flow reactors to ensure consistent quality and yield. Optimized reaction conditions such as temperature, pressure, and solvent choice would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the quinoline ring can be oxidized to a ketone.
Reduction: The quinoline core can be reduced to a tetrahydroquinoline derivative.
Substitution: The pyrrolidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of quinolin-5-one derivatives.
Reduction: Formation of tetrahydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
Medicinal Chemistry: As a scaffold for developing new pharmaceuticals targeting various diseases.
Material Science: As a building block for creating novel materials with unique properties.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)-3-phenylquinolin-5-ol: Lacks the trifluoromethyl group, potentially altering its biological activity and physical properties.
2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-4-ol: Variation in the position of the hydroxyl group, which can affect its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in 2-(Pyrrolidin-1-yl)-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol makes it unique, as this group can significantly influence the compound’s electronic properties, stability, and biological activity.
Properties
IUPAC Name |
2-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]quinolin-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N2O/c21-20(22,23)14-6-3-5-13(11-14)15-12-16-17(7-4-8-18(16)26)24-19(15)25-9-1-2-10-25/h3-8,11-12,26H,1-2,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDUBNTSLMNEHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C3C(=N2)C=CC=C3O)C4=CC(=CC=C4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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